molecular formula C19H27ClN2O B14988519 4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone

4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone

Cat. No.: B14988519
M. Wt: 334.9 g/mol
InChI Key: LOYPXMYWNUQWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role as building blocks in drug synthesis .

Preparation Methods

The synthesis of 4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone involves several steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 2-pyridylmagnesium bromide to form 4-chlorophenyl 2-pyridyl ketone. This intermediate is then reacted with 2-(2-piperidylethyl)piperidine under specific conditions to yield the final product .

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H27ClN2O

Molecular Weight

334.9 g/mol

IUPAC Name

(4-chlorophenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H27ClN2O/c20-17-9-7-16(8-10-17)19(23)22-14-5-2-6-18(22)11-15-21-12-3-1-4-13-21/h7-10,18H,1-6,11-15H2

InChI Key

LOYPXMYWNUQWTF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2CCCCN2C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.